Ethyl 5-methoxy-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methoxy-1,2-oxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2,4-dioxo-4-(4-R-phenyl)butanoates with hydroxylamine base can yield substituted ethyl 5-phenyl-1,2-oxazole-3-carboxylates . Another method involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted regioselective synthesis and metal-free synthetic routes are some of the advanced techniques employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially at the oxazole ring, are common and can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, palladium catalysts, and various halogenated aromatics. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Ethyl 5-methoxy-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 5-methoxy-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl oxazole-5-carboxylate: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3-Ethyl-5-methylisoxazole-4-carboxylic acid: Another related compound with different substituents, affecting its biological and chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific substituents and resulting properties.
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 5-methoxy-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(9)5-4-6(10-2)12-8-5/h4H,3H2,1-2H3 |
InChI Key |
USKBCRYQJFKQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)OC |
Origin of Product |
United States |
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